PBD Binding Affinity: A Comparative Analysis with Thymoquinone and Poloxipan
Poloxime inhibits Plk1 PBD binding with an IC50 of 4.8 ± 1.3 µM. This affinity is 4.2-fold weaker than the natural product thymoquinone (IC50: 1.14 ± 0.4 µM), but 1.5-fold weaker than the synthetic analog poloxipan (IC50: 3.2 ± 0.3 µM) [1]. This data directly positions Poloxime as a less potent, yet structurally distinct, alternative to these close PBD-targeting analogs. Its reduced potency can be advantageous in assays where a weaker binder is required to minimize off-target effects or to serve as a negative control for PBD-mediated interactions.
| Evidence Dimension | Inhibition of Plk1 PBD-phosphopeptide binding (IC50) |
|---|---|
| Target Compound Data | 4.8 ± 1.3 µM |
| Comparator Or Baseline | Thymoquinone: 1.14 ± 0.4 µM; Poloxipan: 3.2 ± 0.3 µM |
| Quantified Difference | 4.2-fold weaker than thymoquinone; 1.5-fold weaker than poloxipan |
| Conditions | In vitro, purified protein, phosphopeptide displacement assay (as compiled in review) |
Why This Matters
This quantitative difference defines Poloxime's specific utility for researchers needing a moderate-affinity, non-covalent PBD inhibitor distinct from more potent or pan-specific alternatives.
- [1] Table 2: PLK-1 PBD domain targeted inhibitors. In: PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. Hindawi Publishing Corporation, BioMed Research International. 2015, Article ID 705745. DOI: 10.1155/2015/705745. View Source
